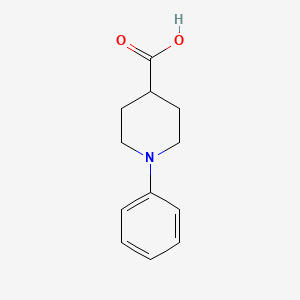

1-Phenylpiperidine-4-carboxylic acid

Description

Overview of 1-Phenylpiperidine-4-carboxylic Acid as a Chemical Entity

This compound is a synthetic organic compound featuring a piperidine (B6355638) ring substituted at the nitrogen atom with a phenyl group and at the 4-position with a carboxylic acid. This structure, with the chemical formula C₁₂H₁₅NO₂, is a derivative of isonipecotic acid (piperidine-4-carboxylic acid). The presence of the N-phenyl group is a significant feature that modifies the compound's lipophilicity and basicity compared to its non-phenylated parent structure. The carboxylic acid moiety serves as a critical functional handle, allowing for the synthesis of various derivatives, such as esters and amides, through common chemical reactions. This versatility makes it a valuable intermediate in organic synthesis.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol chemscene.com |

| CAS Number | 43076-43-3 |

| Appearance | White to off-white crystalline powder |

| Topological Polar Surface Area | 40.54 Ų ambeed.com |

Significance within Piperidine Chemistry and Drug Discovery

The piperidine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" because of its frequent appearance in a wide array of pharmacologically active compounds, including over 70 commercialized drugs. nih.govresearchgate.netarizona.edu This structure's prevalence is due to its favorable physicochemical properties and its ability to interact with diverse biological targets. researchgate.netarizona.edu The piperidine ring can be readily modified, allowing chemists to fine-tune molecular properties to enhance biological activity, selectivity, and pharmacokinetic profiles. colab.ws

Within this broad class, the 4-phenylpiperidine (B165713) framework is particularly noteworthy as the core structure for many compounds with effects on the central nervous system (CNS). wikipedia.orgnih.gov this compound, specifically, serves as a key building block or intermediate in the synthesis of these more complex molecules. chemicalbook.com The carboxylic acid group provides a reactive site for creating extensive libraries of derivative compounds, which is a fundamental strategy in drug discovery for exploring structure-activity relationships (SAR) and identifying lead compounds with therapeutic potential. nih.gov

Historical Context of Research and Development in Medicinal Chemistry

The historical significance of the phenylpiperidine scaffold is deeply rooted in the search for new analgesic drugs. A pivotal moment in its history was the synthesis of pethidine (also known as meperidine) in Germany in 1938 by chemist Otto Eisleb. wikipedia.org Pethidine was initially created during a search for new anticholinergic agents, but its potent analgesic properties were subsequently discovered by Otto Schaumann. wikipedia.orgbmj.com This discovery was crucial as it demonstrated that potent opioid-like analgesia could be achieved with a structure significantly simpler than that of morphine. nih.gov

The development of pethidine, which features a 1-methyl-4-phenylpiperidine (B1593372) core, sparked intensive research into 4-phenylpiperidine derivatives. nih.govtifr.res.in This research was partly driven by Germany's need to secure a supply of synthetic drugs in the lead-up to World War II. nih.gov Chemists began to systematically modify the 4-phenylpiperidine structure—including altering the substituent on the piperidine nitrogen—to investigate the structure-activity relationships and develop new analgesics. taylorandfrancis.com Over time, the application of phenylpiperidine derivatives expanded beyond analgesia, with research exploring their potential as agents targeting other CNS receptors, such as sigma receptors, and for use in treating a variety of other conditions. taylorandfrancis.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCEJNZWAYHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241003 | |

| Record name | 1-Phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94201-40-8 | |

| Record name | 1-Phenyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpiperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 1-Phenylpiperidine-4-carboxylic Acid and its Direct Precursors

The construction of the this compound scaffold can be achieved through several reliable synthetic pathways. These routes often involve the initial formation of a piperidine (B6355638) ring, followed by the introduction of the phenyl group at the nitrogen atom and the carboxylic acid at the C4 position.

Multi-step Reaction Sequences

Multi-step syntheses are commonly employed to build the core structure of this compound, often starting from simpler, commercially available precursors. A prevalent strategy involves the Dieckmann condensation of aminodicarboxylate esters to form the piperidine ring. nih.gov This approach, while effective, is a multi-step process that requires careful control of reaction conditions to avoid side reactions like the retro-Dieckmann reaction. nih.gov The sequence typically begins with the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation to yield the 4-piperidone (B1582916) intermediate. nih.gov This intermediate can then be further functionalized.

Flow chemistry has also been applied to the multi-step synthesis of related complex molecules, demonstrating the potential for automating and streamlining these sequences. organic-synthesis.com This methodology utilizes immobilized reagents and catalysts in a continuous flow system, which can improve efficiency and reduce manual handling. organic-synthesis.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction in the synthesis of this compound and its derivatives. One of the most significant applications of this reaction type is the N-arylation of a pre-formed piperidine ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming the C-N bond between an aryl halide and the piperidine nitrogen. google.comwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance, making it suitable for complex molecules. google.comwikipedia.org

Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be used for N-arylation. nih.gov While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. nih.gov Modern modifications of this reaction, however, have been developed using soluble copper catalysts and various ligands to improve reaction conditions and efficiency. nih.gov

The synthesis of the direct precursor, ethyl 1-phenylpiperidine-4-carboxylate (also known as normeperidine or norpethidine), can be achieved via these N-arylation methods starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate). nih.govwikipedia.org

Hydrolysis of Ester Derivatives

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester precursor, such as ethyl 1-phenylpiperidine-4-carboxylate. nih.govwikipedia.org This transformation can be achieved under either acidic or basic conditions. dtic.mil

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a strong acid and excess water. dtic.mil This reaction is reversible and may not proceed to completion. dtic.mil Basic hydrolysis, or saponification, involves heating the ester with a base like sodium hydroxide. dtic.mil This reaction is generally irreversible and often preferred due to the formation of a carboxylate salt, which can facilitate product separation. dtic.mil

The hydrolysis of related nitrile and amide intermediates is also a crucial step in the synthesis of precursors like 1-benzyl-4-anilinopiperidine-4-carboxylic acid. researchgate.netresearchgate.net For instance, a nitrile can be hydrolyzed to a carboxylic acid, often via an amide intermediate, using strong acidic or basic conditions. researchgate.netresearchgate.net

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental to the synthesis of derivatives of this compound and its precursors. Alkylation of the piperidine nitrogen is a common strategy to introduce various substituents. For example, the N-benzylation of piperidine derivatives is a key step in the synthesis of the important intermediate, 1-benzyl-4-phenylpiperidine-4-carboxylic acid. This is typically achieved by reacting the secondary amine with a benzyl (B1604629) halide, such as benzyl bromide, often in the presence of a base to neutralize the resulting hydrohalic acid.

Acylation reactions are also employed, for instance, in the preparation of amide derivatives. The reaction of an amine with an acyl chloride or anhydride (B1165640) introduces an acyl group onto the nitrogen atom. researchgate.net

Synthesis of Key Intermediates

The synthesis of specific, functionalized piperidine derivatives is crucial for the subsequent preparation of more complex target molecules.

Preparation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

The synthesis of 1-benzyl-4-phenylpiperidine-4-carboxylic acid is a key step in the production of various pharmaceutical compounds. A common multi-step approach starts with 1-benzyl-4-piperidone. wikipedia.orgresearchgate.net

In one reported method, 1-benzyl-4-piperidone undergoes a Strecker-type reaction with aniline (B41778) and hydrocyanic acid to form 1-benzyl-4-cyano-4-anilinopiperidine. researchgate.net This nitrile intermediate is then hydrolyzed to the corresponding amide using concentrated sulfuric acid. researchgate.net Subsequent vigorous basic hydrolysis of the amide, followed by acidification, yields 1-benzyl-4-anilinopiperidine-4-carboxylic acid. researchgate.net While this produces a related compound, a similar strategy can be envisioned for the synthesis of 1-benzyl-4-phenylpiperidine-4-carboxylic acid by starting with a different nucleophile in the initial step or by modifying the subsequent reaction sequence.

Synthesis of other Substituted Piperidine-4-carboxylic Acid Derivatives

The synthesis of derivatives of piperidine-4-carboxylic acid is a significant area of research, driven by the prevalence of this scaffold in pharmaceuticals. researchgate.netmdpi.com Methodologies vary widely depending on the desired substitution pattern on the piperidine ring, including modifications at the nitrogen atom (N1), and at various carbon positions (C2, C4, etc.).

N-Substituted Derivatives: A common strategy involves the modification of the piperidine nitrogen. For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with a range of substituents such as benzoyl, benzyl, adamantanoyl, and diphenylacetyl. These derivatives have been evaluated for their inhibitory activity against enzymes like steroid-5alpha-reductase.

Table 1: Examples of N-Substituents on Piperidine-4-(benzylidene-4-carboxylic acid) Derivatives

| Substituent |

|---|

| Benzoyl |

| Benzyl |

| Adamantanoyl |

| Cyclohexanoyl |

| Diphenylacetyl |

| Diphenylcarbamoyl |

Another fundamental approach is the use of a protecting group on the nitrogen, such as the tert-butyloxycarbonyl (Boc) group. The synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester is a key step that allows for subsequent modifications. This protection is typically achieved using di-tert-butyl dicarbonate (B1257347) (BOC anhydride) in the presence of a base like triethylamine.

C2-Substituted Derivatives: Introducing substituents at the C2 position often requires stereochemical control. Enantioenriched 2-substituted piperidines are crucial for drug discovery. researchgate.net Asymmetric hydrogenation is a powerful technique to achieve this. For example, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-Cbz-2,3-dihydro-4-pyridone can produce 2-aryl-4-piperidones with high enantioselectivity, which can then be converted to the corresponding carboxylic acids. Similarly, Iridium-catalyzed asymmetric hydrogenation has been developed for creating chiral piperidine derivatives.

C4-Substituted Derivatives: The C4 position is frequently substituted. A notable class of derivatives is the 4-anilidopiperidines. The synthesis of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives often starts from a key intermediate like 1-benzyl-4-piperidone. A Strecker-type condensation with aniline and hydrogen cyanide can yield an anilino-nitrile, which is then hydrolyzed to the corresponding carboxylic acid. researchgate.net The nitrile group serves as a reliable precursor to the carboxylic acid moiety. tifr.res.inwikipedia.org

General Synthetic Strategies: Broader strategies for forming the piperidine ring itself include the hydrogenation of pyridine (B92270) derivatives, which can be accomplished using catalysts like palladium on carbon or rhodium. nih.govorganic-chemistry.org Multicomponent reactions, such as the Mannich condensation of an acetone (B3395972) dicarboxylic acid ester, an aldehyde, and an amine, provide a direct route to highly functionalized piperidin-4-ones, which are immediate precursors to the target carboxylic acids. researchgate.net

Novel Synthetic Approaches and Green Chemistry Considerations

Modern organic synthesis emphasizes the development of novel, efficient, and environmentally benign methodologies.

Novel Synthetic Approaches: Recent advances have focused on creating complex piperidine structures with high precision. Palladium-promoted [4+2] oxidative annulation represents a sophisticated approach to building the piperidine ring. nih.gov Asymmetric synthesis and desymmetrization strategies are increasingly employed to produce enantiomerically pure piperidine derivatives, which is critical for pharmacological applications. nih.gov One such method involves the biocatalytic carbon-hydrogen (C-H) oxidation of piperidines, which uses enzymes to selectively introduce functional groups. This is often followed by radical cross-coupling reactions to build molecular complexity efficiently, reducing the need for traditional multi-step processes involving protecting groups. news-medical.net

Green Chemistry Considerations: The principles of green chemistry are being integrated into the synthesis of piperidine derivatives to minimize environmental impact. mdpi.com Key considerations include:

Catalysis: The use of reusable, non-toxic catalysts is a primary goal. Piperidine-4-carboxylic acid itself has been functionalized onto magnetic nanoparticles (Fe3O4) to create an efficient and magnetically recoverable nanocatalyst for reactions like the Knoevenagel condensation. researchgate.netnih.gov This avoids the waste associated with stoichiometric reagents and simplifies product purification.

Solvent Choice: Efforts are made to use greener solvents or conduct reactions under solvent-free conditions. nih.gov Water-catalyzed reactions, facilitated through hydrogen bonding, represent a particularly eco-friendly approach. ajchem-a.com The use of deep eutectic solvents is also being explored as a greener alternative. nih.gov

Renewable Feedstocks: Research into synthesizing the piperidine core from renewable biomass sources, such as converting furfural (B47365) into piperidine via catalytic amination, is an emerging frontier in sustainable synthesis. nih.gov

Process Optimization and Scale-Up in Laboratory and Industrial Settings

Transitioning a synthetic route from a laboratory scale to industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness.

An example of such optimization is seen in the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for various analgesics. researchgate.net The process, starting from 1-benzylpiperidin-4-one, involves several optimized steps:

Strecker-type Condensation: The initial reaction with aniline and hydrogen cyanide to form the anilino-nitrile was optimized for solvent and temperature, achieving yields of approximately 90%. researchgate.net

Selective Hydrolysis: The nitrile is selectively hydrolyzed to an amide using concentrated sulfuric acid. This two-step hydrolysis (nitrile to amide, then amide to acid) was found to be superior to a one-pot reaction, which gave poor yields due to side reactions like retro-Strecker degradation. stuba.sk

Vigorous Hydrolysis: The resulting amide is then subjected to vigorous basic hydrolysis to yield the carboxylic acid. researchgate.net

Esterification and Acylation: The acid is converted to the methyl ester, and the anilino nitrogen is subsequently acylated with propionyl chloride to give the final intermediate. researchgate.net

N-Debenzylation: The final step, catalytic N-debenzylation, was optimized to proceed in near-quantitative yields. researchgate.net

This multi-step optimization highlights the challenges in scaling up synthesis, where reaction conditions must be carefully controlled to maximize yield and purity while minimizing side-product formation. researchgate.netstuba.sk

Table 2: Optimized Synthesis of a Key Piperidine Intermediate

| Step | Transformation | Key Optimization Detail | Reported Yield |

|---|---|---|---|

| 1 | 1-Benzylpiperidin-4-one ➝ Anilino-nitrile | Optimized Strecker-type condensation | ~90% |

| 2 | Anilino-nitrile ➝ Anilino-amide | Selective hydrolysis with conc. H₂SO₄ | Not specified |

| 3 | Anilino-amide ➝ Anilino-ester | Vigorous basic hydrolysis, acidification, and esterification | 40-45% (over 3 steps) |

| 4 | Anilino-ester ➝ Anilido-ester | N-acylation with propionyl chloride | 70-80% |

| 5 | Anilido-ester ➝ Final Intermediate | Catalytic N-debenzylation | Near quantitative |

Data sourced from an optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry is a powerful technology for process optimization and scale-up, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.net This is particularly true for reactions involving hazardous reagents or unstable intermediates, such as those using organolithiums. sci-hub.se

While specific literature on the continuous flow synthesis of this compound is limited, the application of this technology to similar piperidine structures is well-documented and demonstrates its potential. For example, a practical continuous flow protocol has been developed for the synthesis of various functionalized α-chiral piperidines, achieving high yields (>80%) and excellent diastereoselectivity within minutes. organic-chemistry.orgacs.org

Furthermore, the large-scale carboxylation of N-Boc-4,4-difluoropiperidine has been successfully demonstrated using a continuous flow process. sci-hub.se This method involved the deprotonation with s-BuLi followed by trapping with CO2 gas, enabling the safe and scalable production of hundreds of grams of the corresponding carboxylic acid. sci-hub.se Electrochemistry in flow microreactors has also been used to synthesize piperidine derivatives via reductive cyclization, offering higher yields compared to batch reactions and the ability to produce on a preparative scale. researchgate.netnih.govresearchgate.net These examples strongly suggest that flow chemistry is a highly viable and advantageous strategy for the industrial-scale synthesis of this compound and its derivatives.

Synthetic Applications as a Building Block in Complex Molecular Architectures

This compound and its close derivatives are not merely synthetic targets but are crucial building blocks for constructing more complex and pharmacologically active molecules. The rigid piperidine scaffold provides a reliable three-dimensional framework that can be elaborated upon to interact with biological targets.

A prominent example is its role as a direct precursor to potent analgesics. 1-Methyl-4-phenylpiperidine-4-carboxylic acid, also known as pethidinic acid, is a key intermediate and a metabolite of pethidine (meperidine), a widely used synthetic opioid. tifr.res.inwikipedia.orgwikipedia.orgchemeurope.com The synthesis of pethidine involves the esterification of pethidinic acid. tifr.res.in

Furthermore, derivatives of this core structure are central to the synthesis of next-generation fentanyl analogues. An optimized synthesis produces methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which serves as a key intermediate for highly active narcotic analgesics like remifentanil. researchgate.netstuba.skresearchgate.netgoogle.com The synthesis of remifentanil often starts with intermediates derived from 4-piperidone, following a path that installs the required N-phenylpropanamide and ester functionalities at the C4 position. researchgate.netwipo.intgoogle.com

The versatility of this building block extends beyond analgesics. Modifications of the core 4-phenylpiperidine (B165713) structure have led to the discovery of dopaminergic stabilizers like pridopidine (B1678097), which are used in the treatment of neurodegenerative diseases. The synthetic pathway often involves creating a library of related compounds to identify those with the desired pharmacological profile.

Table 3: Complex Molecules Derived from the Piperidine-4-carboxylic Acid Scaffold

| Derived Molecule | Therapeutic Class | Role of the Building Block |

|---|---|---|

| Pethidine (Meperidine) | Opioid Analgesic | Direct precursor (as Pethidinic Acid) |

| Remifentanil | Opioid Analgesic | Key intermediate in the synthesis |

| Pridopidine | Dopaminergic Stabilizer | Core scaffold for derivatization |

| AZD6564 | Fibrinolysis Inhibitor | Synthesized from a 2-substituted piperidine-4-carboxylic acid intermediate |

Chemical Transformations and Derivatization

Esterification Reactions

The conversion of the carboxylic acid group into an ester, known as esterification, is a primary and extensively utilized transformation. This reaction modifies the polarity, solubility, and pharmacokinetic properties of the parent molecule. The Fischer-Speier esterification is a classic and direct method for this purpose, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to achieve high yields of the ester, it is typically driven towards the products by using the alcohol in large excess or by removing water as it is formed. libretexts.orgchemguide.co.uk

The synthesis of ethyl 1-phenylpiperidine-4-carboxylate is a representative example of esterification. This reaction is typically achieved by heating 1-phenylpiperidine-4-carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. chemguide.co.uk The subsequent elimination of a water molecule yields the final ethyl ester. masterorganicchemistry.com

| Reaction Data: Ethyl Esterification | |

| Reactant A | This compound |

| Reactant B | Ethanol (often used as solvent) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or similar strong acid |

| Reaction Type | Fischer Esterification |

| Product | Ethyl 1-phenylpiperidine-4-carboxylate |

Analogous to ethyl ester formation, benzyl (B1604629) ester derivatives can be synthesized through the direct esterification of this compound with benzyl alcohol. The reaction proceeds under similar acidic conditions. Alternative methods for synthesizing benzyl esters involve the reaction of the carboxylic acid with benzyl halides (e.g., benzyl bromide) or the use of specific coupling agents. researchgate.net The direct C(sp³)–H bond esterification of alkylarenes with carboxylic acids, catalyzed by transition metals, represents a more modern and atom-efficient approach to forming benzyl esters. researchgate.net

| Reaction Data: Benzyl Esterification | |

| Reactant A | This compound |

| Reactant B | Benzyl Alcohol |

| Catalyst | Acid Catalyst (e.g., H₂SO₄, TsOH) |

| Reaction Type | Fischer Esterification |

| Product | Benzyl 1-phenylpiperidine-4-carboxylate |

Amidation and Peptide Coupling Reactions

The formation of an amide bond from the carboxylic acid group is a crucial transformation for creating analogues with diverse biological activities. This is typically accomplished through peptide coupling reactions, which involve the activation of the carboxylic acid to facilitate its reaction with a primary or secondary amine. researchgate.netbachem.com

The synthesis of carboxamide derivatives of this compound is effectively carried out using modern peptide coupling reagents. researchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate that readily undergoes nucleophilic attack by an amine. bachem.com A documented example involves the reaction of this compound with an amino ester in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine). ambeed.com This method is known for its high efficiency, mild reaction conditions, and broad applicability. researchgate.netambeed.com Other common coupling agents that can be employed for this transformation include DCC (Dicyclohexylcarbodiimide), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). researchgate.netpeptide.com

| Reaction Data: Amide Formation | |

| Reactant A | This compound ambeed.com |

| Reactant B | Methyl 2-amino-2-(3-methoxy-1,1-dioxo-λ6-thietan-3-yl)acetate ambeed.com |

| Coupling Agent | HATU ambeed.com |

| Base | DIEA (N,N-Diisopropylethylamine) ambeed.com |

| Solvent | DMF (N,N-Dimethylformamide) ambeed.com |

| Product | Methyl 2-(3-methoxy-1,1-dioxo-λ6-thietan-3-yl)-2-[(1-phenylpiperidin-4-yl)formamido]acetate ambeed.com |

| Yield | 91% ambeed.com |

Modifications at the Piperidine (B6355638) Nitrogen (N-substitution)

The nitrogen atom in the piperidine ring is a tertiary amine, meaning it is already bonded to three carbon atoms (two within the piperidine ring and one in the N-phenyl group).

Given that the nitrogen in this compound is a tertiary amine, it cannot undergo further substitution in the same manner as a primary or secondary amine. However, it can be alkylated. Reaction with a benzylating agent, such as benzyl bromide, would result in the formation of a quaternary ammonium (B1175870) salt, specifically a 1-benzyl-1-phenylpiperidin-1-ium salt. This quaternization reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's electronic and physical properties.

In a broader synthetic context, N-benzylation is a common and critical step in the synthesis of related piperidine structures that are key pharmaceutical intermediates. google.comgoogle.com For instance, the synthesis of fentanyl analogues often begins with the N-benzylation of a piperidone precursor. google.com Similarly, 1-benzyl-4-phenylpiperidine-4-carboxylic acid can be synthesized via the N-benzylation of 4-phenylpiperidine-4-carboxylic acid. This highlights that while the subject compound itself would form a quaternary salt upon benzylation, the N-benzylation reaction is a cornerstone for building closely related N-benzylpiperidine scaffolds from their secondary amine precursors.

| Reaction Data: N-Benzylation (Quaternization) | |

| Reactant A | This compound |

| Reactant B | Benzyl bromide (or other benzylating agent) |

| Reaction Type | Alkylation (Quaternization) |

| Product | 1-Benzyl-1-phenylpiperidin-1-ium-4-carboxylate bromide |

Formation of N-Methyl Derivatives

The nitrogen atom of the piperidine ring is a common site for derivatization, with N-methylation being a historically significant transformation. The product of this reaction, 1-methyl-4-phenylpiperidine-4-carboxylic acid, is also known by the common name pethidinic acid or meperidinic acid. This compound is recognized as both a precursor to and a metabolite of the synthetic opioid pethidine (meperidine).

The synthesis of N-methyl derivatives can be achieved through various methods. One established route is transfer hydrogenation, which utilizes formaldehyde (B43269) as the methyl source in the presence of a catalyst like palladium on charcoal. nih.gov This method provides an effective means of converting the secondary amine of a piperidine-4-carboxylic acid precursor into the tertiary N-methyl amine. nih.gov Pethidinic acid is classified as a Schedule II Narcotic controlled substance in the United States, reflecting its role as a key intermediate in the synthesis of pethidine. semanticscholar.org

| Derivative Name | Common Name | CAS Number | Synthesis Highlight | Significance |

|---|---|---|---|---|

| 1-Methyl-4-phenylpiperidine-4-carboxylic acid | Pethidinic Acid; Meperidinic Acid | 3627-48-3 | Can be formed via transfer hydrogenation from a piperidine-4-carboxylic acid precursor using formaldehyde. nih.gov | Metabolite and precursor to pethidine. Controlled substance (Schedule II in the US). |

Formation of N-Sulfonyl Derivatives

Sulfonylation of the piperidine nitrogen introduces an N-sulfonyl group, a common functional group in medicinal chemistry that can influence a compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity. This transformation typically involves reacting the parent piperidine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or ethanesulfonyl chloride) in the presence of a base.

The resulting N-sulfonyl derivatives, such as 1-(phenylsulfonyl)piperidine-4-carboxylic acid and 1-(ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, have been synthesized. organic-chemistry.orgnih.gov These compounds demonstrate the chemical tractability of the piperidine nitrogen and its ability to accommodate diverse substituents, which is valuable for developing new chemical entities.

| Derivative Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | Not available | C12H15NO4S | An N-arylsulfonyl derivative. organic-chemistry.org |

| 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid | Not available | Not available | An N-alkylsulfonyl derivative. nih.gov |

Formation of N-Boc Protected Derivatives

In multi-step syntheses, it is often necessary to protect the reactive secondary amine of the piperidine ring to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

The formation of the N-Boc derivative is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as potassium carbonate or triethylamine, in a solvent system like tetrahydrofuran (B95107) (THF) and water. nih.gov This reaction yields 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid. The Boc-protected intermediate serves as a versatile building block, allowing for selective modifications at other positions of the molecule, such as the carboxylic acid or the phenyl ring, before the Boc group is removed in a later synthetic step. synzeal.comnih.gov

| Derivative Name | Reagents for Synthesis | Significance |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., K₂CO₃) | A key intermediate in multi-step organic synthesis, protecting the piperidine nitrogen to allow for functionalization elsewhere on the molecule. nih.gov |

Functionalization of the Phenyl Moiety

The phenyl ring of this compound is another key site for chemical modification. Introducing substituents onto this aromatic ring can significantly alter the pharmacological and pharmacokinetic properties of the resulting derivatives. Standard electrophilic aromatic substitution reactions can be employed, although the specific reaction conditions may need to be optimized to account for the directing effects of the piperidine ring and the carboxylic acid group (or its protected form).

Research on related 4-phenylpiperidine (B165713) scaffolds has demonstrated the feasibility of such modifications. For instance, functionalization of the phenyl ring with nitro (NO₂) and cyano (CN) groups has been successfully achieved. synzeal.com Similarly, halogenation, such as the introduction of a bromine atom to yield a 4-(4-bromophenyl)piperidine (B1334083) derivative, has been documented. These transformations highlight the potential to create a wide array of analogs by modifying the electronic and steric properties of the phenyl group.

| Functional Group | Example Derivative Structure | Synthetic Approach | Reference |

|---|---|---|---|

| Nitro (NO₂) | 3-Nitro-phenyl substituted analog | Electrophilic nitration | synzeal.com |

| Cyano (CN) | 3-Cyano-phenyl substituted analog | Substitution reaction | synzeal.com |

| Bromo (Br) | 4-Bromo-phenyl substituted analog | Electrophilic bromination |

Ring System Modifications and Spiro-fused Derivatives

Beyond substitution, the core piperidine ring system can be structurally altered to create more complex, three-dimensional architectures. One important class of such modifications involves the formation of spiro-fused derivatives, where a second ring system shares a single carbon atom with the piperidine ring, typically at the C4 position.

The synthesis of these spirocycles often begins with a precursor such as a 4-piperidone (B1582916) derivative. General strategies for constructing spiropiperidines include the formation of a new ring on the pre-existing piperidine or, conversely, the construction of the piperidine ring onto a pre-existing carbocyclic or heterocyclic system. For example, a Fischer indole (B1671886) synthesis using a 4-piperidone precursor can generate spiroindolenine structures. A specific synthetic route towards spiro-isoquinolino piperidine derivatives has been described starting from 1-benzyl-4-phenylpiperidine-4-carbonitrile, which undergoes cyclization reactions to form the spirocyclic core. These advanced modifications generate conformationally constrained molecules that are of significant interest in drug discovery for their potential to offer improved selectivity and novelty.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The biological profile of 1-phenylpiperidine-4-carboxylic acid derivatives can be finely tuned by the introduction of various substituents at different positions on the molecule.

For instance, in the development of dopamine (B1211576) D2 receptor ligands, modifying the N-substituent on the 4-phenylpiperidine (B165713) core has been a key strategy. Starting from a partial D2 agonist, 3-(1-benzylpiperidin-4-yl)phenol, stepwise structural changes, including variations of the N-substituent, led to the generation of novel functional D2 antagonists. nih.gov One notable derivative, Pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), features an N-propyl group, which contributes to its unique "dopaminergic stabilizer" characteristics. nih.gov This compound binds with low affinity to the D2 receptor and has fast-off kinetics, allowing the receptor to rapidly regain responsiveness to endogenous dopamine. nih.gov

Further studies on 4-phenylpiperidines and related 4-phenylpiperazines have systematically explored the impact of N-substituents on binding to monoamine transporters. scispace.com These investigations, supported by QSAR modeling, have helped to elucidate the structural requirements for specific pharmacological responses. scispace.com Similarly, research into novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as monoamine neurotransmitter re-uptake inhibitors has highlighted the importance of the N-substituent in achieving desired activity profiles. google.com For example, piperidine-4-carboxamide derivatives have been identified as potent dopamine reuptake inhibitors. researchgate.net

The introduction of a sulfonyl group at the nitrogen, creating N-sulfonylated piperidine-4-carboxamides, has been explored for targeting enzymes like soluble epoxide hydrolase (sEH). escholarship.org These modifications demonstrate that the N-substituent can direct the ligand to entirely different biological targets. escholarship.org

Table 1: Impact of N-Substituents on Biological Activity of this compound Derivatives

| N-Substituent | Resulting Compound Class | Primary Biological Target/Activity | Reference |

|---|---|---|---|

| Propyl | 4-Arylpiperidine | Dopamine D2 Receptor Stabilizer | nih.gov |

| Phenyl-alkyl-amide | Piperidine-4-carboxylic acid amide | Monoamine Reuptake Inhibition | google.com |

| Benzene Sulfonyl | Piperidine-4-carboxamide | Analgesic, Dopamine Reuptake Inhibition | researchgate.net |

The carboxylic acid group at the C4 position is a key functional group that significantly influences the properties of these compounds, particularly their polarity and ability to act as a hydrogen bond donor. Esterification of this carboxylic acid to form various ester analogs is a common strategy to modify the molecule's pharmacokinetic and pharmacodynamic properties. sci-hub.se

Esterification can serve multiple purposes:

Prodrug Strategy : Carboxylic acid esters can act as prodrugs that are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. sci-hub.se This can improve properties like membrane permeability and oral bioavailability.

Modification of Activity : The ester group itself can interact with the biological target, leading to a different pharmacological profile compared to the parent carboxylic acid. In a study of imidazodiazepines, which can have structures analogous to the phenylpiperidine core, ester and amide derivatives were found to be among the most active ligands for the kappa opioid receptor (KOR), whereas the corresponding carboxylic acids did not bind KOR but interacted strongly with GABA-A receptors. mdpi.com

Altered Metabolism and Pharmacokinetics : The ester group is susceptible to metabolism, which can affect the compound's duration of action and clearance. Studies on a piperidine-3-carboxylic acid ethyl ester derivative revealed that it undergoes trans-esterification in the presence of ethanol (B145695), a reaction catalyzed by carboxylesterases. nih.gov This metabolic interaction altered the compound's pharmacokinetics, decreasing its plasma clearance and elimination rate. nih.gov This highlights how esterification can introduce metabolic pathways that influence a drug's behavior in the body.

Several studies have focused on the synthesis and SAR of piperidine (B6355638) and dehydropiperidine carboxylic acid esters as potent dual PPARα/γ agonists, demonstrating the utility of esterification in developing ligands for nuclear receptors. nih.gov

Table 2: Influence of Carboxylic Acid Esterification on Derivative Properties

| Modification | Effect | Example Context | Reference |

|---|---|---|---|

| Esterification | Can create prodrugs, improving bioavailability. | General principle in medicinal chemistry. | sci-hub.se |

| Esterification | Can switch receptor selectivity. | Imidazodiazepine esters bind KOR, while acids bind GABA-A. | mdpi.com |

| Trans-esterification | Can alter metabolic pathways and pharmacokinetics. | Ethyl ester derivative clearance is reduced in the presence of ethanol. | nih.gov |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological receptor. mdpi.com For 4-phenylpiperidine derivatives, the orientation of the phenyl group relative to the piperidine ring is a key determinant of biological activity. Conformational analysis, using both computational methods like molecular mechanics and experimental techniques, has provided valuable insights. mdpi.comnih.gov

A pivotal study on 4-phenylpiperidine analgesics such as the prodines and meperidine found that the relative stability of phenyl equatorial versus phenyl axial conformers correlates with analgesic potency. nih.gov

Phenyl Equatorial Conformation : In this arrangement, the phenyl group occupies a position in the "equator" of the piperidine ring. This conformation was found to be preferred for several active analgesics. nih.gov

Phenyl Axial Conformation : Here, the phenyl group is oriented along the "axis" of the piperidine ring. For potent analgesics like ketobemidone and meperidine, the phenyl axial conformer was only slightly higher in energy (0.6-0.7 kcal/mol) than the equatorial one, suggesting that this axial conformation is accessible and likely the one responsible for binding to the opioid receptor. nih.gov It was proposed that this axial orientation explains the enhanced potency observed when a meta-hydroxyl group is present on the phenyl ring. nih.gov

The presence of other substituents on the piperidine ring can influence this conformational preference. For example, a 3-methyl group can destabilize the phenyl axial conformer due to steric hindrance. nih.gov Understanding these conformational preferences is essential for designing ligands that can adopt the optimal shape for receptor binding and subsequent biological response. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of compounds with their biological activity. scispace.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can be built to predict the activity of new, unsynthesized compounds.

A nonlinear QSAR study was successfully conducted on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists. nih.gov Researchers used a neural network approach, selecting four key molecular descriptors from a pool of 292 to build a predictive model. This model was validated with an external test set and proved helpful for the structural optimization of these opioid agonists. nih.gov

Similarly, 3D-QSAR studies have been applied to related pyrimidine (B1678525) analogs to develop models for anti-inflammatory activity. researchgate.net These models generate a 3D grid around the aligned molecules, with different regions indicating where certain properties (e.g., bulky groups, hydrogen bond donors) would be favorable or unfavorable for activity. researchgate.net Such models serve as a powerful guide for in silico screening and the rational design of new derivatives with enhanced potency. researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are invaluable. nih.govdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that a molecule must possess to bind to a specific receptor and elicit a biological response. dergipark.org.trresearchgate.net

Pharmacophore models are typically generated by aligning a set of active ligands and identifying their common structural features. nih.gov For scaffolds related to 1-phenylpiperidine, this approach has been used to design inhibitors of the dopamine transporter (DAT). nih.gov A pharmacophore model for DAT inhibitors identified the nitrogen atom, a carbonyl group, and an aromatic ring center as crucial binding determinants. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. rsc.org This virtual screening process can rapidly identify novel chemical scaffolds that match the pharmacophore requirements and are therefore likely to be active. dergipark.org.tr The results from a QSAR study on 4-phenylpiperidine derivatives were also used to hypothesize a pharmacophore model, demonstrating the synergy between these computational techniques. nih.gov This integration of pharmacophore modeling, QSAR, and virtual screening accelerates the discovery of new lead compounds for a wide range of biological targets. researchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and energy levels within 1-Phenylpiperidine-4-carboxylic acid, which in turn dictate its chemical reactivity and spectroscopic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions and electronic transitions. schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. schrodinger.comnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is vital for predicting how this compound might participate in charge transfer interactions. researchgate.netijastems.org For instance, the HOMO-LUMO gap can indicate the potential for electron transfer in processes like forming adducts with other molecules. researchgate.net Quantum chemical calculations, often performed using DFT with basis sets like B3LYP/6-311++G(d,p), can precisely determine these energy levels. ijastems.org The computed energies of HOMO, LUMO, and the energy gap provide insights into the charge transfer that occurs within the molecule. nih.govijastems.org

Table 1: Representative Frontier Orbital Energy Data for Aromatic Compounds

| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Nitroaniline Adduct researchgate.net | - | - | 9.016 |

| Nitrophenol Adduct researchgate.net | - | - | 9.138 |

| Nitrobenzene Adduct researchgate.net | - | - | 9.196 |

| Phenyltriazene Derivative researchgate.net | - | - | 5.6015 |

This table presents example HOMO-LUMO energy gap values from computational studies on related aromatic compounds to illustrate typical data. The specific values for this compound would require dedicated DFT calculations.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. arxiv.orgresearchgate.net Computational methods are essential for locating these elusive, short-lived structures. Techniques such as the Nudged Elastic Band (NEB) method and the Growing String Method (GSM) are used to explore the potential energy surface (PES) and identify the minimum energy path (MEP) between reactants and products. arxiv.orgchemrxiv.org

These methods involve creating a series of intermediate structures (images) between the reactant and product and then optimizing them to find the saddle point representing the transition state. arxiv.org The recent integration of machine learning and deep learning potentials with these search algorithms has significantly accelerated the process, allowing for the exploration of complex reaction networks that would otherwise be computationally prohibitive. chemrxiv.orgdtu.dk For this compound, these methods could be applied to model its synthesis, such as the cyclization steps or the introduction of the phenyl group, or to study its potential metabolic degradation pathways. mdpi.com Automated tools can facilitate the discovery of reaction mechanisms by systematically searching for transition states and intermediates. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger one like a protein receptor. mdpi.com This method is crucial for drug discovery, as it helps to understand and predict the interactions between a potential drug molecule and its biological target. nih.govresearchgate.net

Molecular docking simulations are widely used to predict the binding affinity of a ligand to a biological target, which is often quantified by a docking score or an estimated inhibitory constant (Ki) or IC50 value. nih.gov The process involves placing the ligand, in this case, this compound, into the binding site of a target protein whose three-dimensional structure is known. The algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding free energy. scienceopen.com

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. scienceopen.com For example, derivatives of 4-phenylpiperidine (B165713) have been studied for their binding to targets like the dopamine (B1211576) D2 receptor. nih.gov Docking studies could therefore be employed to screen this compound against a panel of known protein targets to identify potential biological activity and guide the synthesis of more potent analogs. nih.gov

Table 2: Example Binding Affinity Data from Docking Studies

| Ligand Class | Target Protein | Predicted Binding Affinity (Docking Score / IC50) |

| Phenylpiperazine Derivative nih.gov | α-glucosidase | Moderate Inhibition (IC50 values reported) |

| Organotin Carboxylate scienceopen.com | Tubulin (1SA0) | -5.2957 (docking score) |

| Organotin Carboxylate scienceopen.com | DNA | -3.6005 (docking score) |

| Phenyltriazene Derivative researchgate.net | HER2 Receptor (3PP0) | -9.8 kcal/mol |

This table provides examples of binding affinity data obtained from molecular docking studies of various compounds to illustrate the type of results generated.

Besides the primary binding site (orthosteric site), many proteins possess allosteric sites, which are distinct sites where ligand binding can modulate the protein's activity. The identification of allosteric binding sites is a significant area of drug discovery, as allosteric modulators can offer greater specificity and a better safety profile. Computational methods are instrumental in discovering these sites.

Techniques like molecular dynamics simulations can reveal cryptic binding pockets that are not apparent in static crystal structures. nih.gov Specialized docking algorithms and simulation methods can then be used to screen for fragments or lead-like molecules that bind to these identified allosteric sites. The binding of a molecule like this compound to an allosteric site could induce a conformational change in the protein, thereby altering the affinity of the primary binding site for its natural ligand. nih.gov This state-dependent modulation is a key feature of some advanced therapeutic agents. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This approach is crucial for understanding the conformational flexibility of both the ligand and the protein upon binding, providing a more realistic and detailed picture of the interaction. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the ligand-protein complex behaves over a period of nanoseconds or even microseconds. mdpi.com These simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in the protein induced by ligand binding.

Calculate a more accurate binding free energy by accounting for entropy and solvent effects.

Identify the role of water molecules in mediating ligand-protein interactions.

For this compound, MD simulations could be used to study its flexibility and how it adapts its conformation to fit within a receptor's binding pocket. Conformational studies of related 4-phenylpiperidine analgesics have shown that both phenyl equatorial and phenyl axial conformers can be relevant for biological activity, and their relative energies can be computed. nih.gov MD simulations would provide a dynamic perspective on these conformational preferences upon interaction with a biological target like an opioid or dopamine receptor. mdpi.comnih.gov

In Silico Screening and Virtual Library Design

The scaffold of this compound is a valuable starting point in computational chemistry for the design of virtual compound libraries and for conducting in silico screening campaigns. Its structural features—a rigid cyclic core, an aromatic ring, and a carboxylic acid group—provide multiple points for chemical modification, allowing for the creation of large, diverse virtual libraries aimed at a variety of biological targets.

Virtual Library Design

The design of virtual libraries based on the this compound core involves the systematic in silico modification of its key functional groups. The primary points of diversification are typically the phenyl ring, the piperidine (B6355638) nitrogen, and the carboxylic acid moiety. By computationally adding a wide array of substituents at these positions, researchers can generate vast libraries of virtual compounds. For example, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric interactions. The piperidine nitrogen can be functionalized with different alkyl or aryl groups, and the carboxylic acid can be converted to esters or amides. These modifications aim to explore the chemical space around the core scaffold to identify derivatives with potentially enhanced binding affinity and selectivity for a specific protein target.

In Silico Screening

Once a virtual library is generated, it can be subjected to in silico screening against a biological target of interest. This process typically involves molecular docking simulations, where each compound in the virtual library is computationally placed into the binding site of the target protein. The goal is to predict the binding conformation and estimate the binding affinity of each compound. These simulations help to prioritize a smaller, more manageable number of candidate compounds for synthesis and experimental testing.

A notable area where the broader 4-phenylpiperidine scaffold has been extensively studied using these methods is in the development of opioid receptor modulators. For instance, quantitative structure-activity relationship (QSAR) studies have been conducted on series of 4-phenylpiperidine derivatives to correlate their structural features with their analgesic activities. nih.gov These models help in designing new compounds with potentially improved potency. nih.gov

Molecular docking studies have also been instrumental in understanding the interactions of compounds with a 4-anilidopiperidine core, a close structural relative of this compound, with the µ-opioid receptor. plos.orgnih.govresearchgate.net These studies predict the binding poses and affinities of various derivatives, guiding the design of new analogs. plos.orgnih.govresearchgate.net For example, a key interaction for many amine-based opioids is a salt bridge formed between the positively charged amine of the piperidine ring and a negatively charged aspartate residue (Asp147) in the receptor's binding pocket. plos.orgnih.gov

Representative Research Findings

The following table illustrates the type of data generated from in silico screening and experimental validation for a series of opioid compounds, some of which contain a 4-anilidopiperidine core. This showcases how computational predictions are compared with experimental results to validate the models.

| Compound | Predicted Binding Affinity Range (kcal/mol) | Experimental Binding Affinity (Ki) Range (nM) |

| Fentanyl | -10.0 to -9.0 | 1 - 10 |

| Carfentanil | -11.0 to -10.0 | 0.1 - 1 |

| N-Methyl Fentanyl | -9.0 to -8.0 | 1 - 10 |

| Morphine | -8.0 to -7.0 | 1 - 10 |

| Buprenorphine | -10.0 to -9.0 | 0.1 - 1 |

This table is a representative example based on findings for opioid compounds, including those with a 4-anilidopiperidine core, to illustrate the data from such studies. plos.orgnih.gov

The design of focused libraries often starts with a core scaffold, like this compound, and then explores variations to optimize interactions with a target. The following table provides a conceptual example of how a virtual library might be designed around this scaffold for screening against a hypothetical receptor.

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Piperidine Nitrogen) | Predicted Binding Score (Arbitrary Units) |

| V-001 | H | CH3 | -7.5 |

| V-002 | 4-Cl | CH3 | -8.2 |

| V-003 | 3-OCH3 | CH3 | -7.9 |

| V-004 | H | C2H5 | -7.8 |

| V-005 | 4-Cl | C2H5 | -8.5 |

| V-006 | 3-OCH3 | C2H5 | -8.1 |

This table is a conceptual representation of a virtual library design based on the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating 1-Phenylpiperidine-4-carboxylic acid from reaction mixtures, identifying impurities, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed for its separation and analysis under straightforward conditions. sielc.com One established method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The retention of the compound is achieved through a mobile phase typically consisting of acetonitrile (B52724) (ACN), water, and an acid modifier like phosphoric acid. sielc.com The retention time can be controlled by adjusting the proportions of acetonitrile and the concentration and pH of the buffer. helixchrom.com This HPLC method is scalable, making it suitable for both analytical purposes and for the isolation of impurities in preparative separations. sielc.com

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Separation Mode | Reverse Phase (RP) | sielc.com |

| Application | Analytical, Preparative, Pharmacokinetics | sielc.com |

For faster analysis times and improved resolution, methods developed for HPLC can often be adapted to Ultra-Performance Liquid Chromatography (UPLC). UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher flow rates and greater efficiency. sielc.com The method described for HPLC, using a mobile phase of acetonitrile, water, and an acid modifier, can be transferred to a UPLC system, often with columns containing smaller 3 µm particles for rapid applications. sielc.com This adaptation provides a significant reduction in analysis time while maintaining robust separation.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it allows for the highly sensitive and selective detection of the compound in complex matrices. For LC-MS applications, the mobile phase composition is critical. While phosphoric acid is a common modifier in HPLC with UV detection, it is not suitable for MS as it is non-volatile and can suppress ionization. sielc.com Therefore, for MS-compatible applications, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.com Derivatization techniques can also be employed to improve detection; for instance, organic acids can be derivatized with a high proton affinity tag like N-(4-aminophenyl)piperidine to enhance signal intensity in positive mode electrospray ionization (ESI). nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum, the acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet at a characteristic downfield chemical shift, typically around 12 δ. openstax.org The exact position can be dependent on solvent and concentration. openstax.org The protons on the phenyl ring will produce signals in the aromatic region (approximately 7.0-7.5 δ). The protons on the piperidine (B6355638) ring will appear in the aliphatic region, generally between 1.5 and 3.5 δ, with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the phenyl group.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon (C=O) gives a characteristic signal in the downfield region, typically between 165 and 185 δ for carboxylic acids. openstax.org The carbon atoms of the phenyl ring will resonate in the aromatic region (~110-150 δ), while the carbons of the piperidine ring will appear further upfield.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxyl (-COOH ) | ~12.0 (singlet, broad) | openstax.org |

| ¹H | Phenyl (Ar-H ) | ~7.0 - 7.5 (multiplets) | rsc.org |

| ¹H | Piperidine (-CH ₂-, -CH -) | ~1.5 - 3.5 (multiplets) | researchgate.net |

| ¹³C | Carboxyl (C OOH) | ~165 - 185 | openstax.org |

| ¹³C | Phenyl (C -Ar) | ~110 - 150 | rsc.org |

| ¹³C | Piperidine (-C H₂-, -C H-) | ~24 - 60 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The spectrum of this compound is characterized by several key absorptions:

O–H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer. openstax.orglibretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid should appear between 1710 cm⁻¹ (for the common dimeric form) and 1760 cm⁻¹ (for the monomeric form). openstax.orgorgchemboulder.com

C–O Stretch: The carbon-oxygen single bond of the carboxyl group will show a stretching vibration in the 1210–1320 cm⁻¹ region. orgchemboulder.com

Aromatic C=C and C-H Bends: The phenyl group will exhibit C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad | openstax.orglibretexts.org |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong | openstax.orgorgchemboulder.com |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium-Strong | orgchemboulder.com |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak | vscht.cz |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. This technique can provide unambiguous information about the molecule's conformation, including the orientation of the phenyl group relative to the piperidine ring. It also reveals detailed data on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding patterns formed by the carboxylic acid groups in the crystal lattice. While this technique provides the ultimate structural proof, specific crystallographic data for this compound has not been detailed in the surveyed literature.

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of chemical compounds. While specific TGA data for this compound is not extensively documented in publicly available literature, analysis of closely related structures, such as piperidine-4-carboxylic acid (PPCA), provides significant insights into its expected thermal behavior.

Detailed research on piperidine-4-carboxylic acid functionalized nanoparticles presented the TGA thermogram for the parent PPCA molecule. This analysis reveals the temperatures at which significant weight loss occurs, indicating the points of molecular decomposition. The thermal decomposition of carboxylic acids, in general, is known to proceed via pathways such as decarboxylation. rsc.orgosti.gov For aromatic carboxylic acids, decarboxylation to form the corresponding aromatic hydrocarbon and carbon dioxide is a primary route, although other reactions like ketonization can also occur at elevated temperatures. acs.orgresearchgate.net

The thermal stability of this compound is expected to be influenced by the presence of the N-phenyl group compared to its non-phenylated counterpart, PPCA. The addition of the aromatic ring may affect the bond energies within the piperidine ring and the carboxylic acid group, potentially altering the decomposition temperatures.

A study on the thermal properties of various carboxylates suggests that the stability of a compound is related to its molecular weight, with heavier compounds often exhibiting greater thermal stability. unca.edu This would imply that this compound might have a slightly different decomposition profile than PPCA.

Based on the TGA data for piperidine-4-carboxylic acid (PPCA) from a study on its use in functionalizing Fe3O4 nanoparticles, the following data can be inferred for the decomposition of the parent molecule, which serves as a valuable reference for understanding the thermal characteristics of its N-phenyl derivative. researchgate.net

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Step |

|---|---|---|

| ~100 - 200 | Initial minor loss | Loss of adsorbed water or volatile impurities |

| ~200 - 400 | Significant loss | Major decomposition, likely involving decarboxylation |

| >400 | Residual mass | Formation of stable char or residue |

The thermogram of piperidine-4-carboxylic acid (PPCA) shows that the compound is relatively stable up to approximately 200°C, after which a major weight loss occurs, indicative of the primary decomposition of the molecule. researchgate.net This process is likely initiated by the decarboxylation of the carboxylic acid group, a common thermal degradation pathway for such compounds. rsc.org The presence of the N-phenyl group in this compound could influence the electron density around the piperidine ring and the carboxylic acid moiety, potentially altering the energy required for decarboxylation and other decomposition reactions. Further experimental TGA studies on this compound are necessary to definitively determine its thermal decomposition profile and the precise influence of the N-phenyl substituent.

Applications in Medicinal Chemistry

Role as a Scaffold in Drug Discovery and Development

The 4-phenylpiperidine (B165713) structure is a well-established pharmacophore, particularly in the development of centrally acting agents. researchgate.net It is considered a "privileged scaffold" because its structure is capable of interacting with multiple, diverse biological targets, leading to compounds with a range of pharmacological activities. nih.gov The 1-phenylpiperidine-4-carboxylic acid framework, specifically, serves as a crucial starting material or key intermediate in the synthesis of complex bioactive molecules. ontosight.ai Its structure allows for systematic modifications at several positions, including the piperidine (B6355638) nitrogen, the phenyl ring, and the carboxylic acid group, enabling chemists to fine-tune the pharmacological properties of the resulting compounds.

This versatility has led to its use in creating libraries of compounds for screening against various biological targets. For instance, the scaffold is integral to the development of analgesics, anti-inflammatory agents, and antipsychotic medications. ontosight.ai Researchers utilize this structural backbone to explore structure-activity relationships (SAR), leading to the identification of new therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netgoogle.com The piperidine-4-carboxamide moiety, a close derivative, has also been identified as a novel scaffold for designing inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov

Development of Analgesic Agents

The phenylpiperidine class of compounds has a long history in pain management, beginning with the synthesis of pethidine (also known as meperidine). wikipedia.orgpainphysicianjournal.com Pethidine became the prototype for a large family of synthetic opioids. wikipedia.org The this compound structure is at the core of many of these analgesics. The structure's inherent ability to interact with opioid receptors, particularly the mu-opioid receptor, is a key reason for its prevalence in this area of research. painphysicianjournal.com

Scientists have synthesized and evaluated numerous derivatives of the 4-phenylpiperidine scaffold to develop potent analgesics. researchgate.net Studies have shown that modifications to the 1-position of the piperidine ring can significantly influence analgesic potency. For example, replacing the methyl group of pethidine with substituents containing ether linkages has been shown to increase potency. nih.gov

The this compound scaffold is central to the structure and metabolism of several well-known opioid-based drugs. A prodrug is a medication that is administered in an inactive or less active form and is then converted to an active metabolite within the body.

Pethidine (Meperidine): Pethidine is a synthetic opioid analgesic of the phenylpiperidine class. wikipedia.org After administration, it undergoes extensive metabolism in the liver. One of the primary metabolic pathways is hydrolysis by the carboxylesterase enzyme hCE-1, which converts pethidine into pethidinic acid (1-methyl-4-phenylpiperidine-4-carboxylic acid). wikipedia.orgchemeurope.comwikipedia.org This metabolite has little to no opioid activity itself but serves as an example of how the core structure is processed in the body. chemeurope.com Pethidine is also metabolized to norpethidine, a toxic metabolite with neuroexcitatory effects. wikipedia.org

Diphenoxylate: Diphenoxylate is another synthetic 4-phenylpiperidine derivative. It is structurally related to pethidine and is primarily used as an antidiarrheal agent due to its opioid effects on the gut, which slow intestinal motility. The active metabolite of diphenoxylate is difenoxin (diphenoxylic acid), which is itself a 1-substituted 4-phenylpiperidine-4-carboxylic acid derivative. nih.gov The parent compound, diphenoxylate, is essentially a prodrug for difenoxin.

| Compound | Chemical Name | Role | Key Feature |

|---|---|---|---|

| Pethidine | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Opioid Analgesic (Prodrug) | Precursor to Pethidinic Acid. wikipedia.org |

| Pethidinic Acid | 1-methyl-4-phenylpiperidine-4-carboxylic acid | Metabolite | Result of hydrolysis of pethidine in the liver. chemeurope.comwikipedia.org |

Investigation in Neuropharmacology and Neurological Disorders

The utility of the this compound scaffold extends beyond analgesia into the broader field of neuropharmacology. The structure is a key building block for compounds designed to interact with various components of the central nervous system (CNS).